4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine
Description
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4 and a 2,4-dimethoxyphenyl substituent at position 5. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry due to their structural versatility and ability to interact with biological targets.
Properties
IUPAC Name |
4-bromo-6-(2,4-dimethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFQPGIWSNKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine
The synthesis of this compound generally follows two main approaches:
- Halogenation of pyrimidine derivatives to introduce the bromine atom at the 4-position.
- Cross-coupling reactions to attach the 2,4-dimethoxyphenyl group at the 6-position.
These approaches are often combined in multi-step syntheses involving electrophilic substitution and palladium-catalyzed cross-coupling reactions.
Bromination of Pyrimidine Derivatives
Electrophilic Bromination
Introduction of the 2,4-Dimethoxyphenyl Group
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The attachment of the 2,4-dimethoxyphenyl substituent at the 6-position of the pyrimidine ring is commonly achieved via Suzuki-Miyaura cross-coupling. This reaction couples a 6-halopyrimidine (often 6-chloropyrimidine or 6-bromopyrimidine) with a 2,4-dimethoxyphenylboronic acid or boronate ester.
Typical Reaction Setup:
| Component | Amount/Condition |
|---|---|
| 6-Halopyrimidine derivative | 1 equiv |
| 2,4-Dimethoxyphenylboronic acid | 1.2 equiv |
| Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) | 1-5 mol% |
| Base (e.g., K2CO3, Na2CO3) | 2 equiv |
| Solvent (e.g., toluene, ethanol, dioxane) | Mixture or single solvent |
| Temperature | 80–120 °C |
| Time | 12–24 hours |
- Mechanism: The palladium catalyst facilitates the oxidative addition of the halopyrimidine, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.
- Purification: The product is typically purified by flash column chromatography using hexane/ethyl acetate mixtures.
Alternative Cross-Coupling Methods
Other cross-coupling methods such as Stille or Negishi reactions may be employed, but Suzuki coupling remains the most widely used due to the availability and stability of boronic acids.
Representative Preparation Procedure
A representative procedure adapted from related pyrimidine syntheses is as follows:
-
- Dissolve the pyrimidine precursor in acetonitrile.
- Add N-bromosuccinimide slowly at 0 °C.
- Stir the reaction at room temperature for several hours.
- Monitor the reaction by TLC until completion.
- Extract and purify the 4-bromopyrimidine intermediate.
-
- Combine 4-bromo-6-chloropyrimidine (or 4,6-dibromopyrimidine) with 2,4-dimethoxyphenylboronic acid.
- Add Pd(PPh3)4 catalyst and potassium carbonate base.
- Heat the mixture under reflux in a toluene/ethanol solvent system.
- After completion, cool and filter through Celite.
- Concentrate and purify the product by silica gel chromatography.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Pyrimidine + NBS, CH3CN, RT, 4 h | 75–85 | Selective 4-bromination |
| Suzuki Coupling | 4-Bromopyrimidine + 2,4-dimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3, toluene/ethanol, 110 °C, 16 h | 70–90 | High regioselectivity, mild conditions |
| Purification | Flash chromatography (Hexane/EtOAc) | — | Product purity >95% |
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects the coupling yield; a toluene/ethanol mixture with potassium carbonate is optimal.
- Using PdCl2(dppf) as catalyst can improve reaction rates and yields due to its enhanced stability and activity.
- The bromination step requires careful temperature control to avoid over-bromination or side reactions.
- The presence of electron-donating methoxy groups on the phenyl ring facilitates the coupling reaction by stabilizing the boronate intermediate.
- Alternative synthetic routes involving direct C-H activation of the pyrimidine ring have been explored but are less common due to regioselectivity challenges.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: Substitution reactions can introduce new substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing functional groups.
Reduction Products: Compounds with reduced bromine atoms or other functional groups.
Substitution Products: New derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of 4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine serves as a versatile building block for creating more complex organic molecules. It can undergo various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles to generate diverse derivatives.
- Functional Group Modifications : The methoxy groups can be modified to enhance biological activity or alter pharmacokinetic properties.
These synthetic pathways allow researchers to explore a wide range of derivatives with potential applications in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that modifications in the pyrimidine structure can lead to enhanced antibacterial and antifungal activities. For instance:
- Compounds derived from pyrimidines have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
- The introduction of halogen groups, including bromine, has been associated with increased potency against these pathogens .
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that certain compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
- Specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- This suggests a potential for developing new anti-inflammatory agents based on the pyrimidine scaffold.
Antiviral Activity
The antiviral properties of pyrimidine compounds have garnered attention as well. Some studies indicate that certain derivatives can induce interferon production, which is vital for antiviral defense mechanisms:
- Novel pyrimidines have been reported to exhibit antiviral activity against various viral infections, suggesting their utility in therapeutic applications .
Antitrypanosomal Activity
A notable case study involved the evaluation of pyrimidine derivatives for their antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness:
- A derivative closely related to this compound exhibited an IC50 value of 0.38 μM, indicating potent activity against the parasite .
- This highlights the potential for these compounds in treating neglected tropical diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of pyrimidines is crucial for optimizing their biological activities:
- Studies have shown that specific substitutions on the pyrimidine ring significantly affect their efficacy against various biological targets .
- By systematically varying substituents, researchers can identify lead compounds with enhanced therapeutic profiles.
Future Perspectives
The applications of this compound and its derivatives are promising in several areas:
- Drug Development : Continued exploration into its biological activities may lead to new pharmaceuticals targeting bacterial infections, inflammatory diseases, and viral infections.
- Synthetic Chemistry : The compound's versatility as a synthetic intermediate opens avenues for developing novel chemical entities with tailored properties.
Mechanism of Action
The mechanism by which 4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Substitution : Bromine at position 4 (target compound) may improve electrophilicity compared to chloro analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) .
- Positional Effects : The 2,4-dimethoxyphenyl group at position 6 (target compound) differs from 5-substituted dimethoxy groups in Diaveridine HCl, which is critical for antiprotozoal activity .
- Biological Activity Trends: Halogenated derivatives (e.g., 2i with bromo) show superior anti-inflammatory activity compared to non-halogenated analogs, suggesting bromine enhances target binding or stability .
Crystallographic Data:
Anti-inflammatory and Analgesic Activities:
- Compound 2e (6-dimethoxyphenyl): Moderate activity in carrageenan-induced edema models, attributed to methoxy groups’ electron-donating effects .
- Compound 2i (6-bromo-methoxyphenyl): Increased activity due to bromine’s lipophilicity and steric effects .
- Halogenated Derivatives (e.g., 2b, 2g): 2-Bromo and 4-chloro analogs showed analgesic potency comparable to diclofenac sodium, emphasizing halogens’ role in enhancing blood-brain barrier penetration .
Implication for Target Compound : The bromine at position 4 and dimethoxyphenyl at position 6 may synergize to improve both reactivity and bioactivity, though empirical validation is needed.
Biological Activity
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Pyrimidine Compounds
Pyrimidines are heterocyclic compounds that have been widely studied due to their diverse biological properties, including antibacterial, anti-inflammatory, and anticancer activities. The structural modifications on the pyrimidine ring significantly influence their biological efficacy. For instance, the introduction of different substituents can enhance or inhibit the activity against specific biological targets such as enzymes and receptors.
-
Dihydrofolate Reductase (DHFR) Inhibition :
- Pyrimidine derivatives, including this compound, often target DHFR, an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for purine and pyrimidine synthesis, ultimately resulting in impaired cell proliferation and apoptosis in cancer cells .
- Kinase Inhibition :
-
Anticancer Activity :
- Research has demonstrated that certain pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values as low as 2.3 µM against A549 lung adenocarcinoma cells . The mechanism often involves inducing apoptosis and cell cycle arrest.
Table 1: Biological Activity of this compound
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that allow for the incorporation of functional groups that enhance its biological activity. The presence of electron-donating groups such as methoxy enhances its lipophilicity and potentially increases its binding affinity to biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases potency against cancer cells |
| Halogen substituents | Modulates enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
